REACTION_CXSMILES
|
C(NCC)C.Br[CH2:7][C:8]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[O:9].[C:16](#[N:20])[CH2:17][C:18]#[N:19]>CN(C=O)C>[NH2:20][C:16]1[O:9][C:8]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:7][C:17]=1[C:18]#[N:19]
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Name
|
|
Quantity
|
68.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)NCC
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Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C1=CC=CC=C1
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Name
|
|
Quantity
|
25.89 g
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Type
|
reactant
|
Smiles
|
C(CC#N)#N
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Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
stir the mixture for 1 h at RT
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
cooling
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature)
|
Type
|
ADDITION
|
Details
|
Towards the end of addition
|
Type
|
CUSTOM
|
Details
|
remove the cooling
|
Type
|
ADDITION
|
Details
|
Dilute with a further 125 ml water
|
Type
|
STIRRING
|
Details
|
stir for 20 min at RT
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
Filter off the precipitated solids with suction
|
Type
|
WASH
|
Details
|
wash twice with 125 ml water each time
|
Type
|
CUSTOM
|
Details
|
dry under suction
|
Type
|
WASH
|
Details
|
wash with petroleum ether
|
Type
|
CUSTOM
|
Details
|
Dry the residue at high vacuum
|
Type
|
CUSTOM
|
Details
|
33.3 g (50.1% of theor.) of the target compound is obtained as yellowish-brown crystals
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
NC=1OC(=CC1C#N)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |